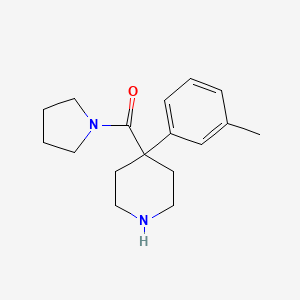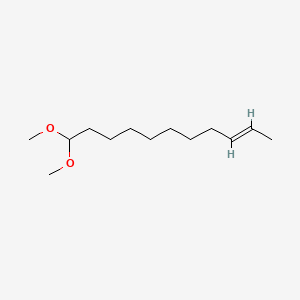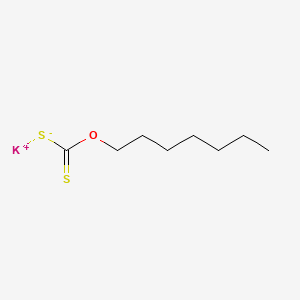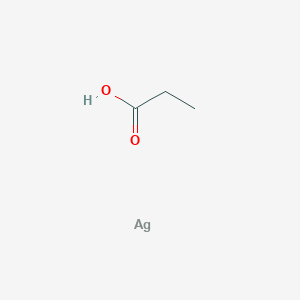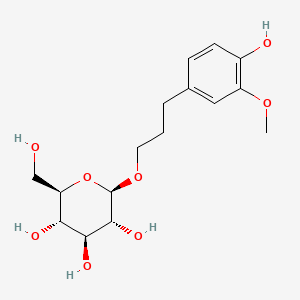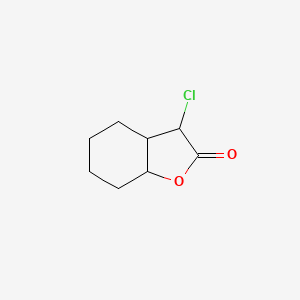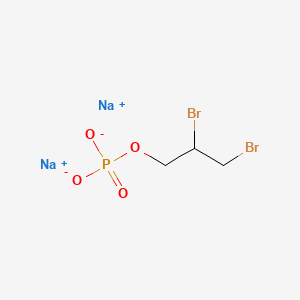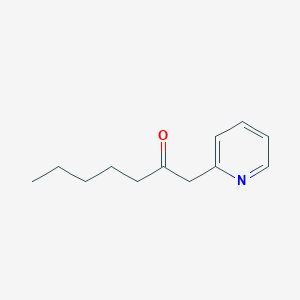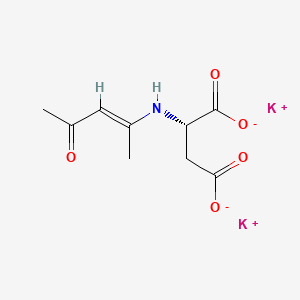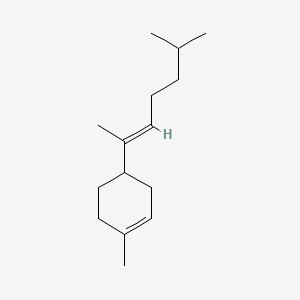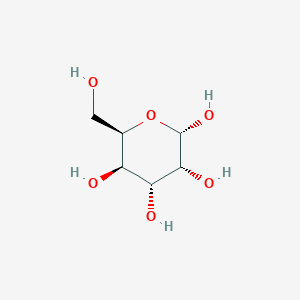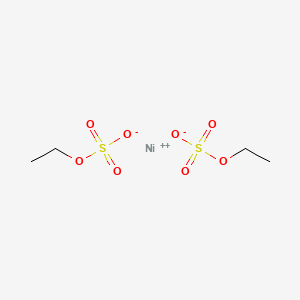
Ethyl hydrogen sulphate, nickel(2+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl hydrogen sulphate, nickel(2+) salt is a chemical compound with the molecular formula C2H6NiO4S and a molecular weight of 184.82 g/mol This compound is a nickel salt of ethyl hydrogen sulphate, which is an ester of sulfuric acid
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ethyl hydrogen sulphate, nickel(2+) salt typically involves the reaction of ethyl hydrogen sulphate with a nickel(2+) source. One common method is to react ethyl hydrogen sulphate with nickel(2+) chloride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The process includes the careful addition of nickel(2+) chloride to a solution of ethyl hydrogen sulphate, followed by purification steps to isolate the final product. The reaction conditions, such as temperature, concentration, and pH, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Ethyl hydrogen sulphate, nickel(2+) salt can undergo various chemical reactions, including:
Oxidation: The nickel(2+) ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The nickel(2+) ion can be reduced to metallic nickel or lower oxidation states.
Substitution: The ethyl hydrogen sulphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Higher oxidation state nickel compounds.
Reduction: Metallic nickel or nickel(1+) compounds.
Substitution: Various substituted nickel salts depending on the nucleophile used.
科学的研究の応用
Ethyl hydrogen sulphate, nickel(2+) salt has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other nickel compounds.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in electroplating processes and as an additive in various industrial formulations.
作用機序
The mechanism of action of ethyl hydrogen sulphate, nickel(2+) salt involves the interaction of the nickel(2+) ion with various molecular targets. Nickel ions can coordinate with ligands, forming complexes that can participate in catalytic cycles or biological processes. The ethyl hydrogen sulphate group may also play a role in the compound’s reactivity and interactions.
類似化合物との比較
Nickel(2+) sulfate: Another nickel salt with similar properties but different anionic components.
Nickel(2+) chloride: A common nickel salt used in various applications.
Ethyl hydrogen sulphate, sodium salt: A similar compound with sodium instead of nickel.
Uniqueness: Ethyl hydrogen sulphate, nickel(2+) salt is unique due to the combination of the ethyl hydrogen sulphate group and the nickel(2+) ion. This combination imparts specific properties and reactivity that are distinct from other nickel salts or ethyl hydrogen sulphate salts.
特性
CAS番号 |
71720-48-4 |
|---|---|
分子式 |
C4H10NiO8S2 |
分子量 |
308.9 g/mol |
IUPAC名 |
ethyl sulfate;nickel(2+) |
InChI |
InChI=1S/2C2H6O4S.Ni/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChIキー |
RCTDJXBPXBKJTD-UHFFFAOYSA-L |
正規SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



